molecular formula C21H20N2O4S B3010408 N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide CAS No. 896311-17-4

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide

Cat. No.: B3010408
CAS No.: 896311-17-4
M. Wt: 396.46
InChI Key: IOWUDJQOZKRGON-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is a synthetic organic compound featuring a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group at the 1-position and a naphthalene-2-sulfonamide moiety at the 3-position. The molecular formula is C₂₁H₂₀N₂O₄S (calculated molecular weight: 396.46 g/mol).

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-27-19-9-7-18(8-10-19)23-14-17(13-21(23)24)22-28(25,26)20-11-6-15-4-2-3-5-16(15)12-20/h2-12,17,22H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWUDJQOZKRGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene-2-sulfonamide precursor, which is then coupled with a pyrrolidinone derivative. The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the synthesis process. Additionally, the purification of the final product is crucial and may involve recrystallization, chromatography, or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, altering the compound’s reactivity and solubility.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group, potentially affecting the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the carbonyl group in the pyrrolidinone ring can produce a hydroxylated pyrrolidine derivative. Substitution reactions can result in a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the development of new materials and chemical entities.

    Biology: Its ability to interact with biological molecules has led to investigations into its use as a biochemical probe or a potential therapeutic agent.

    Medicine: Preliminary studies suggest that the compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.

    Industry: The compound’s chemical stability and reactivity make it suitable for use in various industrial applications, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Alternatively, it may interact with cellular signaling pathways, influencing cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Functional Groups Molecular Weight (g/mol) Key Substituents
Target Compound Pyrrolidin-5-one Naphthalene sulfonamide 396.46 4-Methoxyphenyl
N-((1-(Benzo[d][1,3]dioxol-5-yl)... sulfonamide Pyrrolidin-5-one Naphthalene sulfonamide 424.50 Benzo[d][1,3]dioxol-5-yl
1-(4-Methoxyphenyl)-N-(4-methylphenyl)... carboxamide Pyrrolidin-5-one Carboxamide 339.39 4-Methoxyphenyl, 4-Methylphenyl
[N-(1-(4-Methoxyphenyl)... benzamide] derivatives Oxazol-5(4H)-one Benzamide, sulfamoyl ~450–500 (estimated) 4-Methoxyphenyl, substituted phenyl

Key Observations:

Sulfonamide vs.

Substituent Effects : Replacing the 4-methoxyphenyl group with benzo[d][1,3]dioxol () increases molecular weight and introduces a bicyclic electron-rich system, which may alter binding affinity or metabolic stability .

Predicted Physicochemical Properties

  • Thermal Stability: Pyrrolidinone derivatives typically exhibit melting points between 150–200°C (e.g., 175–178°C for a related compound in ), suggesting moderate stability .

In Silico and Experimental Insights

For example:

  • The naphthalene sulfonamide may occupy hydrophobic pockets in enzyme active sites, while the pyrrolidinone’s carbonyl group could coordinate with catalytic residues.
  • Substituent variations (e.g., 4-methoxyphenyl vs. benzo[d][1,3]dioxol) may alter steric hindrance or electronic profiles, impacting inhibitory potency .

Biological Activity

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide, with CAS number 896311-17-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₄S
Molecular Weight396.5 g/mol
StructureNaphthalene sulfonamide core with a pyrrolidinyl substituent

This compound exhibits various mechanisms of action, primarily through its interaction with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including fatty acid binding protein 4 (FABP4), which is implicated in metabolic disorders. Studies have shown that derivatives of naphthalene sulfonamides can significantly enhance glucose and lipid metabolism in animal models by inhibiting FABP4 .
  • Antimicrobial Activity : Preliminary studies indicate that related sulfonamide compounds exhibit antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies and Research Findings

  • FABP4 Inhibition :
    • A study demonstrated that naphthalene sulfonamide derivatives, including the compound , showed promising binding affinity to FABP4. This was validated through X-ray crystallography and isothermal titration calorimetry, indicating potential therapeutic applications in managing obesity and diabetes .
  • Antibacterial Screening :
    • Research evaluating the antibacterial efficacy of similar compounds revealed moderate to strong activity against specific bacterial strains. The IC50 values for these compounds suggest a competitive inhibition mechanism against bacterial enzymes .
  • Urease Inhibition :
    • Another significant finding is the ability of related sulfonamide compounds to inhibit urease activity, which is crucial in treating conditions like urinary tract infections. Compounds were shown to have IC50 values significantly lower than the reference standard thiourea, indicating strong inhibitory potential .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeEffectiveness
Enzyme InhibitionPotent FABP4 inhibitor
Antibacterial ActivityModerate to strong
Urease InhibitionStrong

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